Risedronate sodium
Descripción general
Descripción
Synthesis Analysis
The synthesis of risedronate sodium has been reported through several methods. One prominent synthesis route starts from nicotinic acid, which undergoes esterification, Claisen condensation, and Willgerodt-Kindler reaction to yield 3-pyridylacetic acid hydrochloride. This intermediate is then reacted with phosphorous acid and converted into its sodium salt form, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). Another method involves a TsOH catalyzed esterification among other steps, solving the solidification issue in the phosphine acidification step, making it more suitable for industrial production (Sun Shuxiang, L. Zhimin, Ren Bao-zeng, 2012).
Molecular Structure Analysis
Risedronate sodium's effectiveness can be attributed to its molecular structure, which allows for the inhibition of osteoclast activity. The molecule contains a pyridinyl group and bisphosphonate moieties that are crucial for its action on bone tissue. While specific studies detailing the molecular structure analysis were not identified, the synthesis routes provide insights into its structural components, highlighting the presence of functional groups critical for its activity.
Chemical Reactions and Properties
Risedronate sodium engages in chemical reactions typical of bisphosphonates, such as chelation with calcium ions in bone tissue, which is fundamental to its mechanism of action. Its chemical properties, including reactivity with bone mineral, are essential for its ability to reduce bone resorption. Although detailed chemical reaction studies were not highlighted, the synthesis and applications suggest its reactivity and stability under physiological conditions.
Physical Properties Analysis
The physical properties of risedronate sodium, such as solubility and stability, are crucial for its pharmaceutical formulation and bioavailability. Studies have focused on its formulation to enhance these properties, including the development of nanoparticles for improved oral bioavailability (Eliska Vaculikova et al., 2014).
Aplicaciones Científicas De Investigación
1. Attenuation of Pulmonary Emphysema
- Summary of Application: Risedronate Sodium (RS) is a potent nitrogen-containing bisphosphonate known to induce osteoclast apoptosis. It has been repurposed to induce alveolar macrophage apoptosis, potentially attenuating pulmonary emphysema .
- Methods of Application: RS-chitosan (CS) microspheres were nebulized and assessed for lung deposition, cytotoxicity, and cellular uptake percentage in Calu-3 cells .
- Results: The inhalation of RS-CS microspheres was suggested to inhibit airspace enlargement and lung rarefaction after elastase instillation and reduce the macrophage accumulation in alveolar parenchyma .
2. Enhancement of Oral Drug Bioavailability
- Summary of Application: Risedronate Sodium, a Biopharmaceutical Classification System Class III compound with high water solubility and low intestinal permeability, was used as a model compound to enhance oral drug bioavailability .
- Methods of Application: Risedronate Sodium nanoparticles were prepared by the solvent evaporation technique .
- Results: Polysorbate, sodium carboxymethyl dextran, and macrogol were determined as the most favorable excipients; the particle size of the samples of risedronate with these excipients ranged from 2.8 to 10.5 nm .
3. Treatment of Paget’s Disease and Osteoporosis
- Summary of Application: Risedronate Sodium is used in the treatment of Paget’s disease, postmenopausal osteoporosis prevention, postmenopausal osteoporosis treatment, and corticosteroid-induced osteoporosis prevention .
- Methods of Application: Dosing was cyclical for Paget’s disease, whereas it was continuous for postmenopausal osteoporosis prevention, postmenopausal osteoporosis treatment, and corticosteroid-induced osteoporosis prevention .
- Results: The specific outcomes of these treatments are not provided in the source .
4. UV Spectrophotometric Methods for Estimation
- Summary of Application: Risedronate Sodium has been used in the development of spectrophotometric methods for estimation .
- Methods of Application: The methods were based on pyridinyl sensitivity for the UV light at 262 nm .
- Results: Four simple, low-cost, sensitive, accurate, and direct spectrophotometric methods for Risedronate Sodium estimation have been developed .
5. Population Pharmacokinetic Model
- Summary of Application: Risedronate Sodium has been used to develop a population pharmacokinetic model that describes its absorption and low plasma levels in the body .
- Methods of Application: Plasma concentration-time data were obtained from a four-period, two sequence, single-dose, crossover bioequivalence study .
- Results: The kinetics of Risedronate Sodium was best described by a two-compartment model with lag time, first-order absorption, and elimination .
Safety And Hazards
Propiedades
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
Record name | Risedronate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Risedronate sodium | |
CAS RN |
115436-72-1, 122458-82-6 | |
Record name | Risedronate sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NE 58095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Risedronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RISEDRONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.